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Compound of Interest

Compound Name: Leniolisib Phosphate

Cat. No.: B608519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Leniolisib phosphate, marketed under the brand name Joenja, is a first-in-class, selective

phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. It is approved for the treatment of activated

phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency, in

patients 12 years of age and older. This technical guide provides a comprehensive overview of

the molecular structure, synthesis, and mechanism of action of Leniolisib phosphate,

supplemented with quantitative data and detailed experimental protocols.

Molecular Structure and Physicochemical
Properties
Leniolisib phosphate is the phosphate salt of Leniolisib. The chemical name is 1-[(3S)-3-

[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-

yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1).

The molecular formula of Leniolisib phosphate is C21H25F3N6O2•H3PO4, and its molecular

weight is 548.46 g/mol (450.47 g/mol for the free base). It is a white to yellowish or yellowish-

greenish powder with pH-dependent aqueous solubility, exhibiting decreased solubility with

increasing pH.

Table 1: Physicochemical Properties of Leniolisib Phosphate
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Property Value Reference

Chemical Formula C21H25F3N6O2•H3PO4

Molecular Weight 548.46 g/mol

CAS Number 1354691-97-6

Appearance
White to yellowish to yellowish-

greenish powder

Topological Polar Surface Area 83.5 Å²

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
8

Rotatable Bond Count 5

Synthesis of Leniolisib
The synthesis of Leniolisib has been described as a multi-step process. A representative

synthetic route is outlined below.

Experimental Protocol: Synthesis of Leniolisib
A key step in the synthesis involves the coupling of 6-Benzyl-4-chloro-5,6,7,8-tetrahydro-

pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. This is followed by

deprotection of the benzyl group.

Step 1: Coupling Reaction

6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine (compound 1) is reacted with

(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (compound 2).

The reaction is carried out in the presence of triethylamine.

The mixture is heated at 120 °C for 42 hours.

This step yields compound 3 with a reported yield of 93%.
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Step 2: Deprotection

The benzyl group of compound 3 is removed.

This is achieved using 20% palladium hydroxide on carbon and ammonium formate in

methanol.

The reaction is conducted at 65 °C for 2 hours.

This step yields compound 4 with a reported yield of 66%.

Further steps to introduce the remaining substituents would follow to yield the final Leniolisib

molecule.

Starting Materials

Reaction Steps
Intermediates

Final Product

6-Benzyl-4-chloro-5,6,7,8-
tetrahydro-pyrido[4,3-d]pyrimidine

Coupling Reaction
(Triethylamine, 120°C, 42h)

(S)-tert-butyl 3-aminopyrrolidine-
1-carboxylate

Intermediate Compound 3
(93% yield)

Deprotection
(20% Pd(OH)2/C, Ammonium formate,

Methanol, 65°C, 2h)

Intermediate Compound 4
(66% yield) LeniolisibFurther Steps
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A simplified workflow for the synthesis of Leniolisib.

Mechanism of Action: Targeting the PI3Kδ Signaling
Pathway
Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). In

APDS, gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the
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PIK3R1 gene lead to hyperactivity of PI3Kδ. This hyperactivation disrupts immune cell function,

particularly B and T cells.

The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival.

PI3Kδ, predominantly expressed in hematopoietic cells, catalyzes the conversion of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3). PIP3 acts as a second messenger, activating downstream signaling cascades,

including the AKT/mTOR pathway.

By selectively inhibiting PI3Kδ, Leniolisib blocks the overactive signaling pathway at its source.

This helps to normalize immune function by reducing the proliferation and activation of B and T

cell subsets.
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The PI3Kδ signaling pathway and the inhibitory action of Leniolisib.
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Selectivity Profile
Leniolisib exhibits significant selectivity for PI3Kδ over other PI3K isoforms. In cell-free isolated

enzyme assays, the selectivity was found to be:

28-fold higher for PI3Kδ over PI3Kα

43-fold higher for PI3Kδ over PI3Kβ

257-fold higher for PI3Kδ over PI3Kγ

In another set of cell-free assays, the IC50 values were determined as:

PI3Kδ: 11 nM

PI3Kα: 244 nM (22-fold less sensitive)

PI3Kβ: 424 nM (38-fold less sensitive)

PI3Kγ: 2,230 nM (202-fold less sensitive)

Clinical Efficacy and Pharmacodynamics
Clinical trials have demonstrated the efficacy of Leniolisib in patients with APDS. A phase 3,

randomized, placebo-controlled trial evaluated the effect of 70 mg of Leniolisib administered

twice daily for 12 weeks.

Table 2: Key Efficacy Endpoints from the Phase 3 Clinical Trial of Leniolisib in APDS
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Endpoint
Leniolisib
Group

Placebo Group P-value Reference

Adjusted Mean

Change in Index

Lymph Node

Size

-0.25 0.0006

Adjusted Mean

Change in

Percentage of

Naïve B cells

37.30 0.0002

Reduction in

Spleen Volume

Significant

reduction
0.0020

Pharmacodynamic studies have shown that Leniolisib treatment leads to a reduction in PI3Kδ

pathway hyperactivation. Higher plasma concentrations of Leniolisib were associated with

greater reductions in phosphorylated Akt (pAkt)-positive B cells. Treatment with 70 mg of

Leniolisib twice daily at a steady state was estimated to produce a time-averaged reduction in

pAkt-positive B cells of almost 80%.

Metabolism and Pharmacokinetics
Leniolisib is primarily metabolized in the liver, with CYP3A4 being the main enzyme responsible

for its oxidative metabolism (94.5%). Minor contributions come from CYP3A5 (3.5%), CYP1A2

(0.7%), and CYP2D6 (0.4%). The primary circulating species is the parent drug.

The drug is highly bound to plasma proteins (94.5%). The apparent terminal elimination half-life

is approximately 10 hours. Leniolisib is excreted primarily through feces (67.0%) and to a

lesser extent in urine (25.5%).

Conclusion
Leniolisib phosphate represents a significant advancement in the targeted treatment of

APDS. Its high selectivity for PI3Kδ allows for the precise inhibition of the hyperactive signaling

pathway that drives the disease's pathophysiology. The well-defined molecular structure and

synthesis pathway, coupled with robust clinical data demonstrating its efficacy and a
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manageable safety profile, establish Leniolisib as a cornerstone therapy for this rare

immunodeficiency. Further research may explore its potential in other conditions characterized

by PI3Kδ dysregulation.

To cite this document: BenchChem. [Leniolisib Phosphate: A Deep Dive into its Molecular
Structure, Synthesis, and Therapeutic Action]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b608519#leniolisib-phosphate-molecular-structure-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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